Journal Name:Plasma Chemistry and Plasma Processing
Journal ISSN:0272-4324
IF:3.337
Journal Website:http://www.springer.com/physics/classical+continuum+physics/journal/11090
Year of Origin:1981
Publisher:Springer New York
Number of Articles Per Year:78
Publishing Cycle:Quarterly
OA or Not:Not
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2017-05-04 , DOI:
10.1039/C7QM00055C
g-C3N4 has been widely used as a smart material for photocatalytic applications. Due to insufficient solar-light absorption and fast electron–hole recombination, the photocatalytic activity of g-C3N4 remains a challenge for industrial applications. In this study, we prepared an exfoliated g-C3N4 homojunction in a single-step biomediated route, thereby addressing the major issues of g-C3N4. With a well exfoliated and layered sheet structure, g-C3N4 exhibits exceptional physical properties such as ultrahigh intrinsic carrier mobility and pronounced changes in the energy band structure due to weak van der Waals forces between C3N4 layers. The formation of well exfoliated sheets of g-C3N4 was confirmed by XRD, FESEM, TEM and AFM results. More importantly XPS confirmed the synthetic process by the biomediated route, in which some electron acceptor (–CN) groups were easily introduced at the edge of g-C3N4, aiding the in situ p–n homo-junction formation. The g-C3N4 homojunction was confirmed by Mott–Schottky analysis. This homojunction structure was proven by EIS and TRPL analysis to be highly proficient in charge transfer and separation processes. The exfoliated g-C3N4 homojunction showed significantly enhanced photocatalytic activity, compared to that prepared through the conventional route, due to the unique structural advantages, electron transfer, light harvesting, lower recombination rate of charge carriers and the richly available reaction sites during the photocatalytic reaction. g-C3N4 prepared through the one step biomediated route was able to evolve 87 μmol h−1 of H2 and degrade 90.2% of 200 ppm RhB solution, which is significantly higher than bulk g-C3N4 prepared through the conventional route.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2016-08-16 , DOI:
10.1039/C6QM00053C
Carbon nanoparticles (C-NPs) are novel and competitive luminescent materials both in academic research and practical applications owing to their environment-friendly behavior and high abundance on Earth. Despite the successes in preparing strongly luminescent C-NPs, preserving the luminescence in solid materials is still challenging. With the aim to produce C-NP-based white-light-emitting diodes (WLEDs), in this work, solvent-dispersible C-NPs are embedded into commercial silica gel via a dual solvent evaporation route. The basic idea is to lower the evaporation rate of the solvents, thus leading to a good dispersion of the C-NPs in the silica gel. This method avoids the aggregation-induced emission quenching of C-NPs in solid materials, and therefore preserves the strong luminescence in the C-NPs/silica gel composites. The composites are further blended with polydimethylsiloxane and act as the color conversion layer on InGaN UV-blue emitting chips, which produces LEDs with a bright white emission.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2020-01-02 , DOI:
10.1039/C9QM00610A
Using a supramolecular strategy to adjust the emission of organic small molecules has attracted considerable attention recently. Here, we design a fluorescent host–guest system consisting of two fluorophore components, perylene bis(diimide) (PDI) and coumarin, which could be adjusted in an orthogonal mode. This fluorescent host–guest system can be switched in multiple emissions, including white-light emission.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2018-01-09 , DOI:
10.1039/C7QM00600D
Fully bio-sourced oligoesters based on poly(glycerol-succinate) (PGS) with controllable sizes and topologies were prepared by melt phase polycondensation. The oligoesters were further used to modify poly(ε-caprolactone) (PCL) by the blending method under mild processing conditions. As can be observed, the PGS modifier was well dispersed in the PCL matrix. The PGS could influence the crystallization and significantly accelerate the degradation of the PCL matrix. There was no significant decrease of mechanical properties after blending modification. Notably, the method used here is quite convenient and solvent-free, by which we can achieve PCL modification under very mild conditions. Therefore, the work proposed here is an effective, sustainable and environmentally friendly modifying method for PCL to accelerate the degradation rate.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2019-04-24 , DOI:
10.1039/C9QM00081J
Reducing the chemo-resistance of cancer cells or making cancer cells sensitive to chemo-drugs plays a key role in boosting the efficacy of cancer chemotherapeutics in the clinic. Aiming for this, we develop a fluorescence and photoactivity dual-activatable prodrug (HCA–SS–HCPT) consisting of an aggregation-induced emission luminogen (AIEgen) named HCA (4-dimethylamino-2′-hydroxychalcone), a disulfide bond linker (–SS–), and the anticancer chemo-drug hydroxycamptothecin (HCPT). HCA–SS–HCPT is then formulated into nanoparticles with an average size of about 126 nm, which are weakly emissive and generate negligible reactive oxygen species (ROS) in aqueous media due to the quenching effect of the conjugated HCPT. In the presence of glutathione, whose concentration inside cancer cells is >1000-fold higher than that in blood, the –SS– is cleaved and then intact HCPT and HCA are simultaneously released, leading to restoration of the fluorescence and ROS generation capacity of HCA. Both in vitro and in vivo studies demonstrate that the cleaved HCA can not only track the co-delivered HCPT, but also more importantly, serve as a non-toxic pro-oxidant by production of a small amount of ROS under light irradiation to make four kinds of cancer cells much more susceptible to HCPT through oxidation therapy, thus achieving significant synergistic enhancement of anticancer efficacy.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2019-01-25 , DOI:
10.1039/C8QM00599K
White-light emitting materials have attracted extensive research interest in recent years, which is largely ascribed to their potential applications in lighting devices and display media. Scientists have reported that organic white-light emitters mostly depend on the integration of several components that simultaneously emit different colors of light. However, it is a challenge to rationally tune the ratios of colored luminescent dyes to produce white-light emitting materials since we still cannot find the general principles to guide their preparation. In this paper, we demonstrate that “equal is important”, which means that once the emission intensities from two complementary colored luminescent dyes are equally maintained, white light emission can be generated in a range of states, including in solids, solutions, and gels. During the research process, we also found that cationic fluorescent cores are highly sensitive to the polarity of solvents. Therefore, our results could inform the design of visual indicators for the polarity and electrical conductivity of solvents using fluorescence signals.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2019-08-21 , DOI:
10.1039/C9QM00325H
Phosphate fluoride-based cathode materials attract great interest for secondary batteries as they offer a very rich crystal chemistry that allows one to finely tune the electrochemical properties. Among them, tavorite-LiVPO4F exhibits the highest theoretical energy density (655 W h kg−1) and is therefore strongly investigated in the field. However, the solid-state reactions reported for the synthesis of this material generally lead to a partial oxidation of the compound and the formation of side-products due to the evaporation of fluorine occurring at elevated temperature. Herein, we show that the use of a new liquid-phase fluorolytic route allows to tackle this issue and leads to phase-pure LiVPO4F at a low temperature of 240 °C. By slightly changing the synthesis parameters, we generalized this soft chemistry method to the related Na3V2(PO4)2F3 and (Na,K)VPO4F cathode materials that are also highly relevant for battery applications. The obtained materials exhibit good electrochemical performance, with almost full capacity reached at low rates. The versatility of the reported synthesis is therefore worth exploring for other polyanionic systems.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2019-08-21 , DOI:
10.1039/C9QM00471H
The high concentration of glutathione (GSH), a feature of solid tumors, can reduce the reactive oxygen species (ROS) damage to cancer cells, which seriously weakens the efficacy of photodynamic therapy in cancer treatment. Herein, we designed and synthesized two kinds of GSH responsive pyrrolopyrrolidone (DPP) derivatives that conjugated with 2-(diphenylmethylene) malononitrile (DPPBPh) and 2,3,3-triphenylacrylonitrile (DPPTPh), respectively. DPPTPh with two –CN groups shows higher singlet oxygen quantum yield and photothermal conversion efficiency than DPPBPh with four –CN groups. These two DPP derivatives can not only be used as colorimetric GSH probes to avoid the fluorescence quenching caused by aggregation, but also enhance the photodynamic/photothermal therapeutic efficacy of their corresponding nanoparticles (NPs). Moreover, DPPTPh NPs exhibit better therapeutic efficacy than DPPBPh NPs even at a low dose (0.2 mg kg−1). This work presents DPP derivative-based theranostic nanomedicines for GSH responsive fluorescence “turn on” imaging and enhanced photodynamic/photothermal synergistic therapy.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2018-11-12 , DOI:
10.1039/C8QM00514A
N-Acetyltransferase 2 (NAT2) is a very important biologically functioning enzyme which plays a key role in the synthesis of cell walls in slowly growing mycobacteria. Thus, it has been widely considered to be a drug-target for anti-mycobacterial therapy. Herein, based on its catalytic characteristics, ARHB was developed for the real-time monitoring and assessment of the activity of NAT2 in different bacteria such as Mycobacterium, Staphylococcus aureus, Lactobacillus, and Pseudomonas aeruginosa. Moreover, using the highly sensitive probe ARHB, a potent natural inhibitor (KSB-4) of NAT2 was found which could effectively inhibit Mycobacterium tuberculosis H37Ra for the first time. Furthermore, the bioactivity of KSB-4 for treating tuberculosis was also evaluated in M. tuberculosis H37Ra, showing a minimum inhibitory concentration (MIC) of 25 μM. After treatment with KSB-4, M. tuberculosis H37Ra grew to be much shorter and its cell wall lysis was observed in scanning electron micrographs. All of the results fully demonstrated that ARHB could serve as a promising molecular tool for the rapid and real-time detection of NAT2 activity in a complex system, providing a novel high-throughput screening method for the discovery of new NAT2 inhibitors.
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2018-04-24 , DOI:
10.1039/C8QM00074C
Functional organic solids with switchable photoluminescence properties in response to external stimulation have attracted much interest because of their potential applications in sensors and imaging devices. Among these organic solids, luminescent mechanochromic compounds are emerging materials that can switch their photoluminescence properties when mechanically perturbed. Our group has intensively studied the solid-state emission properties and luminescent mechanochromism of a series of aryl gold isocyanide complexes. Here, we prepared bent-shaped binuclear gold isocyanide complex 2, which exhibits different pseudopolymorphs with different emission properties when prepared using different crystallization procedures. X-ray diffraction measurements and NMR spectroscopy indentified inclusion of solvent molecules in the crystalline lattices of 2 except for one polymorph. Complex 2 also shows luminescent mechanochromism based on a crystalline-to-amorphous phase transition. The ground phases of all of the pseudopolymorphs revert to the polymorph without solvent molecules upon thermal treatment.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | ENGINEERING, CHEMICAL 工程:化工3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.90 | 50 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/pcpp